Cas no 1251537-34-4 ((1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid)

(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a boronic acid derivative featuring a tetrahydropyridine scaffold with an acetyl substituent. This compound is primarily utilized as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl and heteroaryl structures. The boronic acid group facilitates efficient transmetalation with palladium catalysts, while the tetrahydropyridine core offers flexibility for further functionalization. Its stability under mild conditions and compatibility with diverse reaction environments make it a valuable reagent in medicinal chemistry and materials science. The acetyl group enhances solubility and can serve as a protective moiety, allowing selective modifications. This compound is particularly useful for constructing nitrogen-containing heterocycles in drug discovery and agrochemical research.
(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid structure
1251537-34-4 structure
商品名:(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
CAS番号:1251537-34-4
MF:C16H28BNO4
メガワット:309.208825111389
MDL:MFCD18427627
CID:2083589
PubChem ID:46940858

(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid 化学的及び物理的性質

名前と識別子

    • (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
    • AB85857
    • DB-120393
    • B-(1-Acetyl-1,2,3,6-tetrahydro-4-pyridinyl)boronic acid
    • (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronicacid
    • (1-acetyl-3,6-dihydro-2H-pyridin-4-yl)boronic acid
    • 1-acetyl-3,6-dihydro-2H-pyridin-4-ylboronic acid
    • 1251537-34-4
    • DTXSID901206117
    • 1-ACETYL-1,2,3,6-TETRAHYDROPYRIDIN-4-YLBORONIC ACID
    • EN300-191189
    • SCHEMBL1709002
    • BAC53734
    • MDL: MFCD18427627
    • インチ: InChI=1S/C7H12BNO3/c1-6(10)9-4-2-7(3-5-9)8(11)12/h2,11-12H,3-5H2,1H3
    • InChIKey: UZTQRIAEVDHZBR-UHFFFAOYSA-N
    • ほほえんだ: B(C1=CCN(CC1)C(=O)C)(O)O

計算された属性

  • せいみつぶんしりょう: 169.0910234g/mol
  • どういたいしつりょう: 169.0910234g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.8Ų

(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM206539-1g
(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
1251537-34-4 95%
1g
$198 2024-08-03
Enamine
EN300-191189-0.25g
(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
1251537-34-4
0.25g
$393.0 2023-09-17
Enamine
EN300-191189-1.0g
(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
1251537-34-4
1g
$199.0 2023-05-31
Enamine
EN300-191189-0.1g
(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
1251537-34-4
0.1g
$376.0 2023-09-17
Enamine
EN300-191189-10.0g
(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
1251537-34-4
10g
$855.0 2023-05-31
Enamine
EN300-191189-2.5g
(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
1251537-34-4
2.5g
$838.0 2023-09-17
Enamine
EN300-191189-1g
(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
1251537-34-4
1g
$428.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1564365-1g
(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
1251537-34-4 98%
1g
¥3034.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB100482-5g
(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
1251537-34-4 95%
5g
¥3577.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB100482-500mg
(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
1251537-34-4 95%
500mg
¥797.0 2024-04-25

(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid 関連文献

(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acidに関する追加情報

Introduction to (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic Acid (CAS No. 1251537-34-4)

(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a specialized chemical compound with the CAS number 1251537-34-4. This boronic acid derivative has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications in drug development. Boronic acids are known for their ability to form stable complexes with diols, making them valuable intermediates in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis and medicinal chemistry.

The compound's structure consists of a tetrahydropyridine core modified with an acetyl group at the 1-position and a boronic acid functional group at the 4-position. This configuration imparts specific reactivity and selectivity, making it a promising candidate for various synthetic applications. The tetrahydropyridine scaffold is particularly interesting because it is commonly found in biologically active molecules, suggesting that derivatives of this class may exhibit pharmacological activity.

In recent years, there has been a growing interest in boronic acid derivatives as pharmacophores due to their ability to interact with biological targets in a highly specific manner. For instance, research has demonstrated that boronic acids can be incorporated into protease inhibitors, which are crucial in the treatment of diseases such as cancer and inflammation. The acetyl group in (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid may further enhance its binding affinity by modulating electronic and steric interactions with the target site.

One of the most notable applications of this compound is in the context of drug discovery and development. The boronic acid moiety allows for facile coupling with aryl halides via cross-coupling reactions, enabling the construction of complex molecular architectures. This capability is particularly valuable in fragment-based drug design, where small molecular fragments are linked together to form more potent and selective inhibitors. The (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid derivative has been used as a key intermediate in synthesizing novel compounds with potential therapeutic effects.

Furthermore, the tetrahydropyridine ring is known to exhibit favorable pharmacokinetic properties, including good solubility and bioavailability. These characteristics make it an attractive scaffold for developing new drugs that can be effectively absorbed and distributed throughout the body. The acetyl group may also contribute to metabolic stability by protecting the boronic acid moiety from rapid degradation by enzymes.

Recent studies have explored the use of (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid in the development of targeted therapies for neurological disorders. The compound's ability to cross the blood-brain barrier has been investigated, suggesting its potential as a lead compound for treating conditions such as Alzheimer's disease and Parkinson's disease. Additionally, its interaction with specific enzymes involved in neurodegeneration has been studied as a means to develop novel therapeutic strategies.

The synthesis of (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid involves multi-step organic transformations that highlight its synthetic utility. Key steps include the formation of the tetrahydropyridine ring followed by functionalization with an acetyl group and introduction of a boronic acid moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity.

In conclusion, (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid (CAS No. 1251537-34-4) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for various synthetic applications, including the construction of complex molecular architectures and the development of targeted therapies for neurological disorders. As research continues to uncover new applications for boronic acid derivatives, compounds like this one are likely to play an increasingly important role in advancing medical science.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1251537-34-4)(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
A1045681
清らかである:99%/99%
はかる:1g/5g
価格 ($):162.0/574.0